molecular formula C10H7ClN2O4 B8487224 (4-chloro-2-cyano-5-nitrophenyl)methyl acetate

(4-chloro-2-cyano-5-nitrophenyl)methyl acetate

Cat. No.: B8487224
M. Wt: 254.62 g/mol
InChI Key: XUDBXNWHEBPIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is an organic compound with the molecular formula C9H7ClN2O4 It is a derivative of benzonitrile, characterized by the presence of acetoxymethyl, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate typically involves the nitration of 2-chlorobenzonitrile followed by acetoxymethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring . The acetoxymethylation step involves the reaction of the nitrated compound with acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-chloro-2-cyano-5-nitrophenyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: 2-Aminomethyl-5-chloro-4-nitrobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Hydroxymethyl-5-chloro-4-nitrobenzonitrile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is unique due to the combination of acetoxymethyl, chloro, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H7ClN2O4

Molecular Weight

254.62 g/mol

IUPAC Name

(4-chloro-2-cyano-5-nitrophenyl)methyl acetate

InChI

InChI=1S/C10H7ClN2O4/c1-6(14)17-5-8-3-10(13(15)16)9(11)2-7(8)4-12/h2-3H,5H2,1H3

InChI Key

XUDBXNWHEBPIBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above partially purified bromide was dissolved in DMF (300 mL) and cooled to 0° C. Sodium acetate (18.0 g, 0.22 mol) was added. The mixture was stirred at 60° C. for 30 min. After cooling, the mixture was diluted with H2O and extracted with EtOAc. The EtOAc extract was washed with H2O (2×), dried over anhydrous MgSO4 and concentrated in vacuo. Chromatography over silica gel and elution with hexanes:EtOAc (9:1) yielded a front fraction containing 5-chloro-4-nitro-2-methylbenzonitrile and dibromide. Further elution with hexanes:EtOAc (2:1) gave the title compound (19.5 g, 47%) as a pale yellow solid.
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300 mL
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dibromide
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47%

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